1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
CAS No.: 1343630-75-0
Cat. No.: VC2941818
Molecular Formula: C8H16N4
Molecular Weight: 168.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1343630-75-0 |
|---|---|
| Molecular Formula | C8H16N4 |
| Molecular Weight | 168.24 g/mol |
| IUPAC Name | 1-(3-butan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine |
| Standard InChI | InChI=1S/C8H16N4/c1-4-5(2)7-10-8(6(3)9)12-11-7/h5-6H,4,9H2,1-3H3,(H,10,11,12) |
| Standard InChI Key | BGBBOYOXJQCQHL-UHFFFAOYSA-N |
| SMILES | CCC(C)C1=NNC(=N1)C(C)N |
| Canonical SMILES | CCC(C)C1=NNC(=N1)C(C)N |
Introduction
Structural Identity and Chemical Properties
Molecular Structure
1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine features a five-membered 1,2,4-triazole heterocyclic core with three nitrogen atoms in positions 1, 2, and 4. The compound contains two key substituents: a butan-2-yl group at position 5 of the triazole ring and an ethan-1-amine (ethylamine) group at position 3. The presence of these functional groups confers specific chemical reactivity and potential biological activity to the molecule. The triazole ring serves as a rigid scaffold that positions these substituents in a specific three-dimensional arrangement, which is crucial for any potential biological interactions.
Physical and Chemical Properties
The compound is characterized by a molecular formula of C8H16N4 with a molecular weight of 168.24 g/mol. Its structure can be represented using various chemical notations, including the Standard InChI and SMILES nomenclature, as detailed in Table 1. The compound is registered with CAS number 1343630-75-0 and can be found in chemical databases such as PubChem (CID: 63716691).
Table 1: Physical and Chemical Properties of 1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine
| Property | Value |
|---|---|
| CAS Number | 1343630-75-0 |
| IUPAC Name | 1-(3-butan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine |
| Molecular Formula | C8H16N4 |
| Molecular Weight | 168.24 g/mol |
| Standard InChI | InChI=1S/C8H16N4/c1-4-5(2)7-10-8(6(3)9)12-11-7/h5-6H,4,9H2,1-3H3,(H,10,11,12) |
| Standard InChIKey | BGBBOYOXJQCQHL-UHFFFAOYSA-N |
| SMILES | CCC(C)C1=NNC(=N1)C(C)N |
| PubChem CID | 63716691 |
The compound features several functional groups that influence its chemical behavior. The primary amine group (-NH2) makes it basic and provides a site for potential hydrogen bonding and nucleophilic reactions. The triazole ring, being electron-rich due to its three nitrogen atoms, can participate in various chemical reactions including coordination with metal ions and hydrogen bonding interactions.
Synthesis Approaches
General Synthetic Routes for 1,2,4-Triazoles
Characterization Techniques
Spectroscopic Analysis
Comprehensive characterization of 1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine requires multiple analytical techniques to confirm its structure and purity. Several spectroscopic methods are particularly valuable for analyzing triazole derivatives.
Infrared Spectroscopy (IR)
IR spectroscopy provides critical information about the functional groups present in the molecule. For 1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine, characteristic absorption bands would be expected for the N-H stretching vibrations of the primary amine (typically around 3300-3500 cm-1), C-H stretching of the alkyl groups (around 2800-3000 cm-1), and C=N stretching vibrations of the triazole ring (around 1600-1650 cm-1). The presence and intensity of these bands help confirm the structure and functional groups of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including 1H, 13C, and DEPT135 experiments, provides detailed information about the carbon and hydrogen environments in the molecule. The 1H NMR spectrum would show signals for the methyl groups, methylene protons, methine protons, and amine protons with characteristic chemical shifts and coupling patterns. The 13C NMR spectrum would reveal the carbon environments, including the distinctive signals for the triazole ring carbons and the alkyl carbons. DEPT135 experiments would help differentiate between CH3, CH2, CH, and quaternary carbon signals, aiding in the complete structural assignment.
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides precise molecular weight information and fragmentation patterns that are crucial for structural confirmation. The molecular ion peak at m/z 168.24 corresponding to the molecular formula C8H16N4 would be expected, along with characteristic fragmentation patterns involving the loss of amine group and cleavage of the triazole ring.
Elemental Analysis
Elemental analysis provides quantitative data on the percentage composition of carbon, hydrogen, and nitrogen in the compound. For 1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine (C8H16N4), the theoretical percentages would be compared with experimental values to confirm the purity and identity of the synthesized compound.
Structure-Activity Relationship Considerations
Influence of Substituents
The specific substituents in 1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine likely play crucial roles in determining its biological activity. The butan-2-yl group at position 5 contributes hydrophobicity, which may influence membrane permeability and binding to hydrophobic pockets in biological targets. The ethan-1-amine group at position 3 provides a basic center and hydrogen bond donor/acceptor capabilities, potentially enhancing interactions with biological receptors and targets.
Structural Analogs
Structural analogs of 1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine with variations in the alkyl chain length, branching patterns, or functional groups could be synthesized to develop structure-activity relationships. Such studies would provide valuable insights into the structural features essential for specific biological activities and guide the design of more potent and selective compounds for pharmaceutical or agricultural applications.
Future Research Directions
Mechanistic Studies
Further research on 1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine could focus on elucidating the mechanisms underlying its potential biological activities. This would involve identifying specific molecular targets, characterizing binding interactions, and understanding the structure-activity relationships that govern its efficacy and selectivity.
Optimization of Synthetic Routes
Developing efficient, scalable, and environmentally friendly synthetic routes for 1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine represents another important area for future research. This could involve exploring alternative catalysts, reaction conditions, and green chemistry approaches to improve yield, purity, and sustainability.
Development of Pharmaceutical Formulations
If 1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine demonstrates promising pharmacological activities, research efforts could focus on developing appropriate pharmaceutical formulations, including strategies to enhance solubility, stability, and bioavailability. This would involve studies on suitable delivery systems and excipients compatible with the compound's physicochemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume